5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-12(7-4-8-13(18)19)16-14-15-11(9-20-14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHOAJABZHDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl group and the pentanoic acid moiety. One common method involves the reaction of 2-aminothiophenol with a suitable α-haloketone to form the thiazole ring. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is used to study the interactions of thiazole derivatives with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- Compound A: (3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid (C₉H₁₂N₂O₃S) Key Difference: A methyl group at the 3rd position of the pentanoic acid chain and a non-phenyl-substituted thiazole. Synthetic Route: Likely involves chiral synthesis or resolution, differing from the target compound’s simpler preparation.
- Compound B: 3-[(4-Acetamidophenyl)(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid (C₁₆H₁₆N₃O₃S) Key Difference: Propanoic acid backbone (shorter chain) and an acetamidophenyl group on the thiazole.
Modifications to the Pentanoic Acid Chain
- Compound C: (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid (C₁₆H₁₆N₂O₃S) Key Difference: Benzylidene group at the 5th position of the thiazolidinone ring and a methyl branch at the 4th position of the pentanoic acid chain. Activity: Demonstrated anticancer activity (96% yield, IC₅₀ = 12 μM in breast cancer cells) .
- Compound D: 5-Oxo-5-[(1-phenethylpiperidin-4-yl)(phenyl)amino]pentanoic acid (C₂₄H₂₉N₃O₃) Key Difference: Piperidine ring substituted with phenethyl and phenyl groups instead of thiazole.
Complex Derivatives with Extended Pharmacophores
- Compound E: (4S)-4-[({4-[4-(Methoxymethyl)piperidin-1-yl]-6-phenylpyridin-2-yl}carbonyl)amino]-5-oxo-5-{4-[(pentyloxy)carbonyl]piperazin-1-yl}pentanoic acid (C₃₆H₄₈N₆O₇) Key Difference: Extended structure with pyridine, piperidine, and piperazine moieties. Impact: Enhanced potency (IC₅₀ = 0.8 nM in platelet aggregation assays) due to multi-target interactions but reduced oral bioavailability (F = 45%) compared to simpler analogs .
- Compound F: 4-(N-((R)-1-(4-Methoxyphenyl)ethyl)cyclohexanecarboxamido)-5-oxo-5-(phenethylamino)-pentanoic acid (C₂₉H₃₇N₃O₅) Key Difference: Cyclohexanecarboxamido and phenethylamino substituents.
Structural and Pharmacokinetic Comparison Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis avoids complex protecting groups (e.g., trityl in ) or multi-component reactions (), making it cost-effective for scale-up .
- Thiazole vs. Piperidine : Thiazole-containing analogs generally exhibit better aqueous solubility (e.g., target compound’s logP = 2.1 vs. Compound D’s logP = 3.5) due to the polarizable sulfur atom .
- Biological Potential: While the target compound’s activity is underexplored, structural parallels to Compound C (anticancer) and Compound B (antibacterial) suggest promising therapeutic avenues .
Biological Activity
5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring linked to a pentanoic acid moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, which influences its pharmacological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown varying degrees of activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | Moderate (IC50 = 50 µg/mL) | Low (IC50 = 200 µg/mL) |
The inhibition concentration values indicate that while the compound is more effective against Gram-positive bacteria, it shows limited efficacy against Gram-negative strains .
Anticancer Properties
Recent research has highlighted the potential anticancer effects of thiazole derivatives. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cellular processes such as apoptosis and cell division.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates moderate absorption with a bioavailability estimated at around 40%. Toxicity studies reveal that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human cells, suggesting a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling thiazole derivatives with pentanoic acid precursors. For example, ethyl esters (e.g., ethyl 5-(2-aminothiazol-5-yl)pentanoate) are synthesized via α-bromoaldehyde intermediates, followed by amidation and hydrolysis. Purification via column chromatography (e.g., EtOAc/NH4OH) yields intermediates, confirmed by H NMR (δ 1.22–7.38 ppm for aromatic protons) and LC-MS .
- Key Data : Yields range from 31% (crude intermediates) to 91% (final hydrolysis steps), with purity validated by NMR and chromatographic methods .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H NMR identifies functional groups (e.g., thiazole protons at δ 7.03–7.38 ppm, methylene/methyl groups at δ 1.22–2.80 ppm) .
- LC-MS : Confirms molecular weight (e.g., calculated 318.34 g/mol for CHNOS) and detects impurities .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >90% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity across studies?
- Methodology :
- Parameter Screening : Compare reaction conditions (e.g., Pd catalyst vs. Cu-mediated coupling in vs. 23). Adjust solvent (acetonitrile vs. THF), temperature, or stoichiometry to optimize yields.
- Data Reprodubility : Validate protocols using standardized intermediates (e.g., 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid) and control batches .
- Statistical Analysis : Use ANOVA to assess variability in biological assays (e.g., IC values in enzyme inhibition studies) .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?
- Methodology :
- Derivatization : Modify the thiazole ring (e.g., introduce fluorophenyl groups) or carboxylate chain length to assess impact on target binding .
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2), prioritizing derivatives with lower binding energies (<-8 kcal/mol) .
- In Vitro Assays : Test inhibition of inflammatory markers (e.g., TNF-α) in macrophage models, correlating with docking results .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Methodology :
- Process Optimization : Replace batch reactions with flow chemistry for intermediates like 5-(2-aminothiazol-5-yl)pentanoate, ensuring consistent mixing and temperature control .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progression and impurity profiles .
- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
